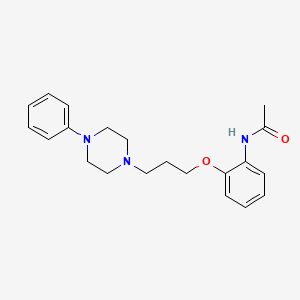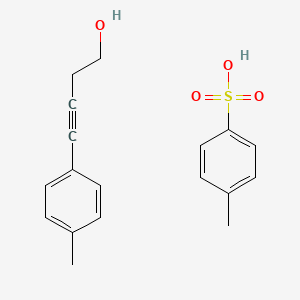phosphanium perchlorate CAS No. 89637-34-3](/img/structure/B14403115.png)
[1-(1,3-Dithian-2-yl)propan-2-yl](triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate is a complex organophosphorus compound that features a dithiane ring and a triphenylphosphonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate typically involves the reaction of 1,3-dithiane with a suitable alkylating agent to form the dithiane derivative. This intermediate is then reacted with triphenylphosphine to introduce the triphenylphosphonium group. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require the use of a solvent such as dichloromethane and may involve heating to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures for handling perchloric acid and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate is used as a reagent for the protection of carbonyl compounds. The dithiane ring acts as a protecting group, allowing for selective reactions at other sites of the molecule .
Biology and Medicine
The compound’s unique structure makes it a candidate for studying enzyme interactions and potential pharmaceutical applications. Its ability to form stable complexes with various biomolecules can be exploited in drug design and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in organic reactions. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate involves its ability to form stable intermediates and transition states during chemical reactions. The dithiane ring provides stability through resonance, while the triphenylphosphonium group can participate in electron transfer processes. These properties enable the compound to act as an effective catalyst and reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound with similar protective properties for carbonyl groups.
Triphenylphosphine: A common reagent in organic synthesis, often used for its nucleophilic properties.
1,3-Dithiolane: Another sulfur-containing ring compound with protective group applications.
Uniqueness
What sets 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium perchlorate apart is the combination of the dithiane ring and the triphenylphosphonium group. This dual functionality provides enhanced stability and reactivity, making it a versatile reagent in both laboratory and industrial settings.
Properties
CAS No. |
89637-34-3 |
|---|---|
Molecular Formula |
C25H28ClO4PS2 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
1-(1,3-dithian-2-yl)propan-2-yl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C25H28PS2.ClHO4/c1-21(20-25-27-18-11-19-28-25)26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;2-1(3,4)5/h2-10,12-17,21,25H,11,18-20H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZYZZRGMHVDLCKE-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC1SCCCS1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


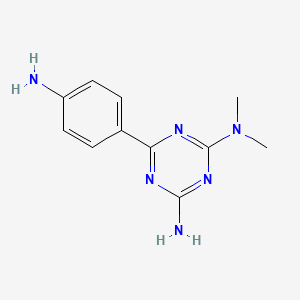
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
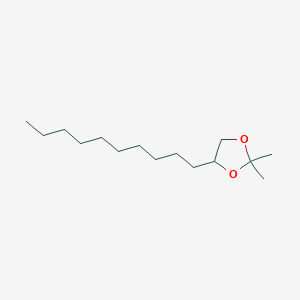
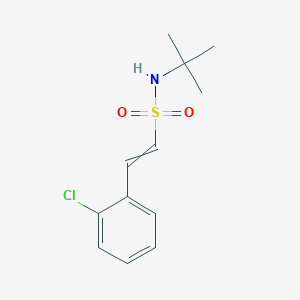
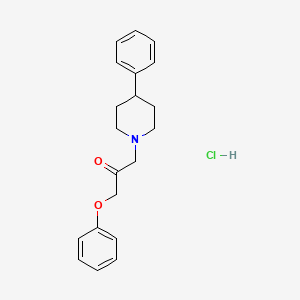
![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
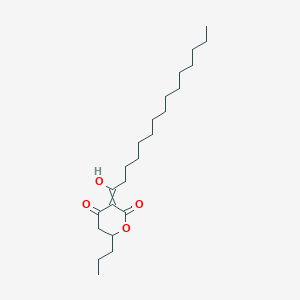
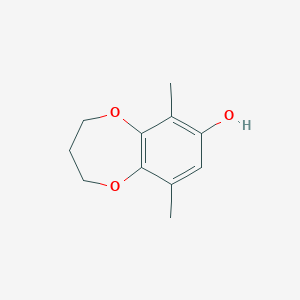
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)

